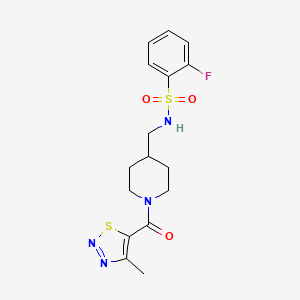

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of various substituted benzamides has been reported using antipyrine derivatives, which are compounds of great interest in drug chemistry . Similarly, the synthesis of antipyrine-like derivatives has been achieved with good yields, and these compounds have been characterized spectroscopically . The continuous flow synthesis of benzamide derivatives has also been explored, employing a sequence of flow-based microreactors with integrated purification and in-line analytical protocols . These methods demonstrate the versatility and adaptability of synthetic approaches in the creation of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. For example, the crystal structure of N-(4-methylphenyl)benzamide has been determined, revealing an orthorhombic space group and specific unit cell dimensions . Additionally, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis, which indicates that molecular sheets are primarily formed by hydrogen bonds . The molecular geometry and vibrational frequencies of these compounds have also been calculated using DFT, showing good agreement with experimental data .

Chemical Reactions Analysis

Benzamide derivatives have been evaluated for their potential as bactericidal agents and have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) . The chemical reactivity of these molecules has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, providing insights into their interactions with biological targets . These studies highlight the importance of understanding the chemical behavior of benzamide derivatives in the context of their biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their function as medicinal agents. The antioxidant properties of these compounds have been determined using free radical scavenging tests, indicating their potential for therapeutic use . Additionally, the luminescent properties of certain benzamide derivatives have been observed in both solution and solid states, with some compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are essential for the development of benzamide-based drugs and diagnostic agents.

Scientific Research Applications

Anticancer Applications

Several studies focus on the synthesis and evaluation of benzamide derivatives and related compounds for their anticancer properties. For instance, substituted benzamides have been designed, synthesized, and tested against various cancer cell lines, showing moderate to excellent anticancer activity. These compounds are evaluated for their potential as anticancer agents by in vitro assays against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021; Salahuddin et al., 2014).

Antimicrobial Applications

Research also extends to the synthesis and biological evaluation of benzamide derivatives for antimicrobial activity. These studies include the development of compounds with potential bactericidal effects against resistant strains such as MRSA, indicating the role of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015; Sethi et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, benzamide derivatives are utilized in the development of methods for the separation and analysis of pharmaceutical compounds, demonstrating the versatility of benzamide structures in facilitating drug analysis and quality control (Ye et al., 2012).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11-2-5-13(6-3-11)19-17(21)16(20)18-9-12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZFALJUSRGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)